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Introduction

Fentrazamide is a tetrazolinone herbicide primarily used for the control of annual sedges and
broadleaf weeds in rice cultivation.[1] Its mode of action in plants is the inhibition of very-long-
chain fatty acid (VLCFA) synthesis, which is crucial for cell division. While effective as a
herbicide, a thorough understanding of its toxicological profile in non-target organisms,
particularly mammals, is essential for risk assessment and ensuring human and environmental
safety. This technical guide provides a comprehensive overview of the available toxicological
data on Fentrazamide, including its acute, repeated-dose, genetic, reproductive, and
developmental toxicity, as well as its ecotoxicological effects and known mechanisms of action.

Acute Toxicity

Fentrazamide exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of
exposure.

Table 1: Acute Toxicity of Fentrazamide in Rats
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Study Type Species Route Value Classification
Oral LDso Rat Oral > 5000 mg/kg bw  Low Toxicity
Dermal LDso Rat Dermal > 5000 mg/kg bw  Low Toxicity
Inhalation LCso Rat Inhalation > 30 mgfl- (4- Low Toxicity

hour exposure)

Experimental Protocols:

o Acute Oral Toxicity (following OECD Guideline 401): The study is typically conducted on
adult rats (e.g., Wistar or Sprague-Dawley strains). After a period of acclimatization and
fasting, a single dose of Fentrazamide, suspended in a suitable vehicle (e.g., corn oil), is
administered by oral gavage. A control group receives the vehicle alone. Animals are
observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14
days. A post-mortem examination is performed on all animals. The LDso is calculated as the
statistically derived single dose that is expected to cause death in 50% of the animals.

o Acute Dermal Toxicity (following OECD Guideline 402): The test substance is applied to a
shaved area of the skin (at least 10% of the body surface area) of adult rats or rabbits. The
application site is covered with a porous gauze dressing and a non-irritating tape. After a 24-
hour exposure period, the dressing is removed, and the skin is cleansed. Animals are
observed for 14 days for signs of toxicity and mortality. The dermal LDso is then determined.

o Acute Inhalation Toxicity (following OECD Guideline 403): Rats are exposed to an aerosol or
vapor of Fentrazamide in a whole-body or nose-only inhalation chamber for a defined
period, typically 4 hours. Multiple concentration groups and a control group (exposed to air
only) are used. Animals are observed for clinical signs of toxicity and mortality during and
after exposure for at least 14 days. The LCso is the concentration of the substance in the air
that is estimated to be lethal to 50% of the test animals during the exposure period.

Repeated-Dose Toxicity

Information on the subchronic and chronic toxicity of Fentrazamide is limited. However, a one-
year chronic toxicity study in dogs has established a No-Observed-Adverse-Effect Level
(NOAEL).
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Table 2: Repeated-Dose Toxicity of Fentrazamide

Study Type Species Duration NOAEL Key Findings
Increased
Alkaline
) o 0.52 mg/kg
Chronic Toxicity Dog 1 year Phosphatase
bw/day

(ALP) in females

at higher doses.

Experimental Protocols:

e 90-Day Oral Toxicity Study (Rodent - following OECD Guideline 408): The test substance is
administered daily to groups of rodents (usually rats) in graduated doses in their diet or by
gavage for 90 days. A control group receives the vehicle only. Daily clinical observations are
made. Body weight and food consumption are recorded weekly. Hematological and clinical
biochemistry parameters are measured at termination. A full necropsy is performed, and
organs are weighed and examined histopathologically. The NOAEL is the highest dose at
which no adverse effects are observed.

e One-Year Oral Toxicity Study (Non-Rodent - following OECD Guideline 409): This study is
typically conducted in dogs (e.g., Beagle). The design is similar to the 90-day rodent study,
with daily administration of the test substance in the diet or in capsules for one year. In
addition to the parameters measured in the 90-day study, periodic ophthalmoscopic
examinations are often included. The NOAEL is determined based on the absence of
treatment-related adverse effects.

Genetic Toxicology

Specific data from a standard battery of genotoxicity tests for Fentrazamide are not readily
available in the public domain. However, general protocols for these assays are well-
established.

Experimental Protocols:

o Bacterial Reverse Mutation Test (Ames Test - following OECD Guideline 471): This in vitro
assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing
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mutations that render them unable to synthesize an essential amino acid (histidine or
tryptophan, respectively). The bacteria are exposed to the test substance, with and without a
metabolic activation system (S9 mix from rat liver), on a minimal agar medium. If the
substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and
form colonies. A substance is considered mutagenic if it produces a dose-related increase in
the number of revertant colonies.

e In Vitro Mammalian Chromosomal Aberration Test (following OECD Guideline 473): Cultured
mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are
exposed to the test substance, with and without metabolic activation. After a suitable
treatment and recovery period, the cells are harvested, and metaphase chromosomes are
examined for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-
dependent increase in the percentage of cells with chromosomal aberrations indicates a
clastogenic potential.

e In Vivo Mammalian Erythrocyte Micronucleus Test (following OECD Guideline 474): This
assay assesses chromosomal damage in vivo. Rodents (usually mice or rats) are treated
with the test substance, typically by oral gavage or intraperitoneal injection. At appropriate
time intervals after treatment, bone marrow or peripheral blood is collected. Immature
erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei,
which are small, extranuclear bodies formed from chromosome fragments or whole
chromosomes that lag behind during cell division. A significant increase in the frequency of
micronucleated polychromatic erythrocytes in treated animals compared to controls indicates
that the substance is genotoxic in vivo.

Carcinogenicity

Long-term carcinogenicity studies for Fentrazamide have not been identified in the reviewed
literature.

Experimental Protocols:

» Carcinogenicity Study (following OECD Guideline 451): These long-term studies are typically
conducted in two rodent species (e.g., rats and mice). The test substance is administered in
the diet or by gavage for the majority of the animals' lifespan (e.g., 18-24 months for mice,
24-30 months for rats). Animals are observed for clinical signs and the development of
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tumors. A complete histopathological examination of all organs and tissues is performed at
the end of the study. The incidence of tumors in the treated groups is compared to that in the
control group to assess the carcinogenic potential of the substance.

Reproductive and Developmental Toxicity

A two-generation reproductive toxicity study in rats has been conducted for Fentrazamide,
establishing a NOAEL for reproductive and developmental effects.

Table 3: Reproductive and Developmental Toxicity of Fentrazamide

Study Type Species NOAEL (Offspring) Key Findings

At higher doses,
offspring exhibited
Two-Generation synechia (adhesion of
] o Rat 15 mg/kg bw/day
Reproductive Toxicity parts of the body),
haemorrhage, iritis,

and cataracts.

Experimental Protocols:

o Two-Generation Reproduction Toxicity Study (following OECD Guideline 416): This study
evaluates the effects of the test substance on reproductive performance and the
development of offspring over two generations. Male and female rats (FO generation) are
administered the test substance for a period before mating, during mating, and for females,
throughout gestation and lactation. The F1 offspring are then selected to become the parents
of the F2 generation and are similarly exposed to the test substance. Observations include
effects on mating, fertility, pregnancy, maternal behavior, and the growth and development of
the offspring. The NOAEL for parental, reproductive, and developmental toxicity is
determined.

o Developmental Toxicity Study (following OECD Guideline 414): Pregnant females (usually
rats or rabbits) are administered the test substance daily during the period of organogenesis.
Prior to term, the dams are euthanized, and the fetuses are examined for external, visceral,
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and skeletal abnormalities. Maternal toxicity is also assessed. This study is designed to
detect adverse effects on the developing embryo and fetus, including teratogenicity.

Ecotoxicity

Fentrazamide is classified as very toxic to aquatic life.[2] It is moderately toxic to birds and
earthworms, but shows low toxicity to honeybees.[1]

Table 4: Ecotoxicity of Fentrazamide

Organism Test Type Endpoint Value Classification

Fish (e.g.,

Rainbow Trout - .
Acute 96-hour LCso - Moderately Toxic

Oncorhynchus

mykiss)

Aquatic
Invertebrate Acute 48-hour ECso - Moderately Toxic

(Daphnia magna)

Algae (e.g.,
Pseudokirchnerie  Growth Inhibition ~ 72-hour ECso - Very Toxic

lla subcapitata)

Earthworm )
o ] Acute 14-day LCso - Moderately Toxic
(Eisenia fetida)

Honeybee (Apis Acute )
) 48-hour LDso - Not Toxic
mellifera) Contact/Oral

Experimental Protocols:

 Fish, Acute Toxicity Test (following OECD Guideline 203): Fish are exposed to the test
substance in a static or semi-static system for 96 hours. Mortality and other signs of toxicity
are observed. The LCso is the concentration that is lethal to 50% of the test fish.

e Daphnia sp., Acute Immobilisation Test (following OECD Guideline 202): Daphnids are
exposed to the test substance for 48 hours. The endpoint is immobilization (i.e., the inability
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to swim). The ECso is the concentration that causes immobilization in 50% of the daphnids.

e Alga, Growth Inhibition Test (following OECD Guideline 201): A culture of algae is exposed to
various concentrations of the test substance over a period of 72 hours. The inhibition of
growth is measured by cell counts or another biomass surrogate. The ECso is the
concentration that causes a 50% reduction in growth.

o Earthworm, Acute Toxicity Test (following OECD Guideline 207): Earthworms are exposed to
the test substance mixed into an artificial soil for 14 days. Mortality is assessed, and the LCso
is calculated.

» Honeybee, Acute Toxicity (Oral and Contact) Test (following OECD Guidelines 213 and 214):
For oral toxicity, bees are fed a sugar solution containing the test substance. For contact
toxicity, the substance is applied directly to the thorax of the bees. Mortality is recorded over
48 hours to determine the LDso.

Mechanism of Action and Toxicological Pathways

The primary mode of action of Fentrazamide as a herbicide is the inhibition of very-long-chain
fatty acid (VLCFA) elongases. In mammals, a study has indicated that Fentrazamide may
exert its toxicity by inhibiting glucose utilization, particularly in cells with high energy demands
and a primary reliance on glucose, such as neurons and erythrocytes.

A 2-year study in rats treated with Fentrazamide showed an increased incidence of axonal
degeneration in the sciatic nerve and effects on red blood cells. In vitro studies with rat cortical
neurons and erythrocytes demonstrated that Fentrazamide exposure led to decreased glucose
consumption, reduced ATP levels, and a lowered mitochondrial membrane potential. In
erythrocytes, this was followed by a significant reduction in energy supply and, eventually,
hemolysis. These effects could be prevented by the addition of pyruvate, suggesting an
interference with the glycolytic pathway.
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Caption: Proposed toxicological pathway of Fentrazamide in mammalian cells.
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Absorption, Distribution, Metabolism, and Excretion
(ADME)

Detailed ADME studies for Fentrazamide in mammals are not extensively available in the
public literature. As a pesticide, its environmental fate has been studied, indicating it is very
persistent in water systems but less so in soil. Information regarding its absorption after oral or
dermal exposure, its distribution to various tissues, its metabolic pathways in mammals, and its
routes and rate of excretion are crucial for a complete toxicological assessment and are areas
where further research is needed.

Conclusion

Fentrazamide demonstrates low acute toxicity in mammals. The available data from a chronic
study in dogs and a two-generation study in rats have established NOAELSs for repeated-dose
and reproductive/developmental toxicity, respectively. However, significant data gaps remain,
particularly concerning its genotoxic and carcinogenic potential, as well as its comprehensive
ADME profile in mammals. The identified mechanism of toxicity, involving the inhibition of
glucose utilization, provides a basis for understanding its effects on high-energy-demand cells
like neurons and erythrocytes. Further research is warranted to fill the existing data gaps to
allow for a more complete and robust risk assessment for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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